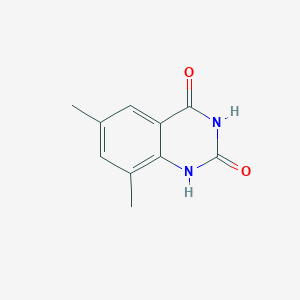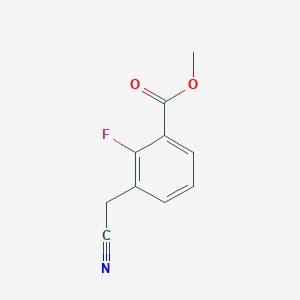![molecular formula C15H12BNO2 B13987511 6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that features an indole moiety fused with a benzoxaborole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Benzoxaborole Structure: The benzoxaborole structure can be synthesized by reacting ortho-aminophenol with boric acid or boronic acids under dehydrating conditions.
Coupling of Indole and Benzoxaborole: The final step involves coupling the indole moiety with the benzoxaborole structure through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the benzoxaborole structure, potentially forming boronic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxindole Derivatives: Formed through oxidation of the indole moiety.
Boronic Acid Derivatives: Formed through reduction of the benzoxaborole structure.
Substituted Indoles: Formed through electrophilic substitution reactions.
科学的研究の応用
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It can modulate various molecular pathways, including those involved in cell signaling and metabolic processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but lack the benzoxaborole structure.
Benzoxaborole Derivatives: Compounds like tavaborole and crisaborole share the benzoxaborole structure but lack the indole moiety.
Uniqueness
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the combination of the indole and benzoxaborole structures, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H12BNO2 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)indole |
InChI |
InChI=1S/C15H12BNO2/c18-16-14-9-13(6-5-12(14)10-19-16)17-8-7-11-3-1-2-4-15(11)17/h1-9,18H,10H2 |
InChIキー |
XVPXZCXOWJOLDC-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



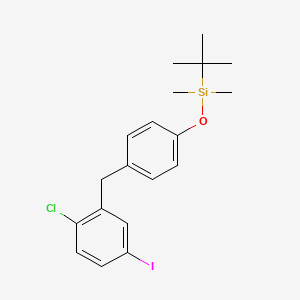
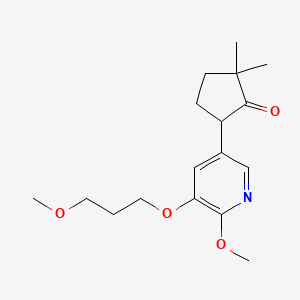
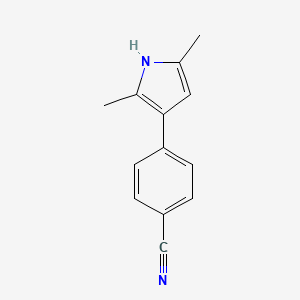

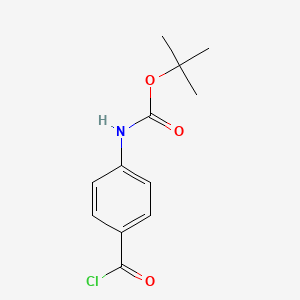

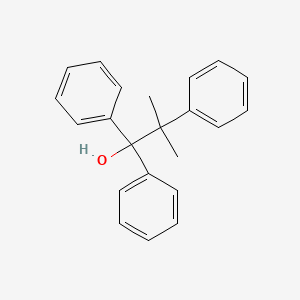
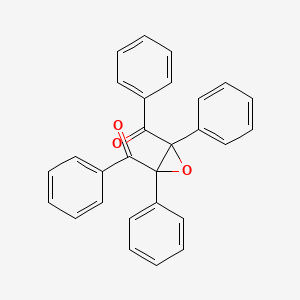
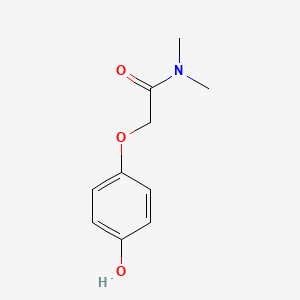
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

